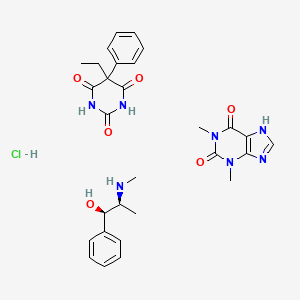
Tedralan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tedralan is a pharmaceutical compound primarily used as a bronchodilator. It contains the active ingredient theophylline, which is known for its ability to relax the smooth muscles of the airways, making it easier for individuals with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Preparation Methods
The synthesis of Tedralan involves the preparation of theophylline, which is derived from xanthine. The industrial production of theophylline typically involves the methylation of xanthine using methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation .
Chemical Reactions Analysis
Tedralan, or theophylline, undergoes several types of chemical reactions:
Oxidation: Theophylline can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of theophylline are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include methylxanthines and other substituted xanthines.
Scientific Research Applications
Tedralan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of xanthine derivatives.
Biology: Theophylline is used in cell culture studies to investigate its effects on cellular respiration and metabolism.
Medicine: this compound is used in clinical research to develop new treatments for respiratory diseases.
Mechanism of Action
Theophylline, the active ingredient in Tedralan, exerts its effects through several mechanisms:
Bronchodilation: It relaxes the smooth muscles of the airways by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Anti-inflammatory: Theophylline reduces airway responsiveness to allergens and other irritants by inhibiting the release of inflammatory mediators.
Cardiovascular Effects: It stimulates the myocardium and increases cardiac output by reducing venous pressure.
Comparison with Similar Compounds
Tedralan is unique compared to other bronchodilators due to its multi-faceted mechanism of action. Similar compounds include:
Aminophylline: A compound that also contains theophylline but is more water-soluble.
Caffeine: Another xanthine derivative with similar stimulant effects but less potent bronchodilatory properties.
Theobromine: A compound found in cocoa that has mild bronchodilatory effects but is primarily known for its diuretic properties
This compound stands out due to its balanced profile of bronchodilation, anti-inflammatory effects, and cardiovascular benefits, making it a versatile option for treating respiratory conditions.
Properties
CAS No. |
8057-98-5 |
|---|---|
Molecular Formula |
C29H36ClN7O6 |
Molecular Weight |
614.1 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H12N2O3.C10H15NO.C7H8N4O2.ClH/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;3H,1-2H3,(H,8,9);1H/t;8-,10-;;/m.0../s1 |
InChI Key |
NKJQUBGQMMGWMJ-JBURPYQASA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
Key on ui other cas no. |
8057-98-5 |
Synonyms |
ephedrine - phenobarbital - theophylline ephedrine, phenobarbital, theophylline drug combination Tedral tedralan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















